4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine

Description

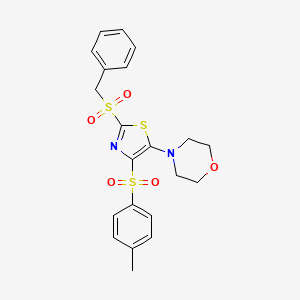

This compound features a central thiazole ring substituted at the 2-position with a benzylsulfonyl group and at the 4-position with a tosyl (4-methylbenzenesulfonyl) group, linked to a morpholine moiety at the 5-position. Its molecular formula is C₂₁H₂₂N₂O₃S₃ (MW: 446.61), and it exhibits moderate hydrophobicity (estimated XlogP ~3.5) and a polar surface area (TPSA) of ~90 Ų, suggesting balanced solubility and membrane permeability .

Properties

IUPAC Name |

4-[2-benzylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S3/c1-16-7-9-18(10-8-16)31(26,27)19-20(23-11-13-28-14-12-23)29-21(22-19)30(24,25)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAJFMXSSXXHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the thiazole core. One common method involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated ketone under basic conditions. The benzylsulfonyl and tosyl groups are then introduced through nucleophilic substitution reactions.

Cyclization Reaction: The thiazole core can be synthesized by reacting a thioamide with a halogenated ketone in the presence of a base such as sodium hydroxide.

Introduction of Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiazole intermediate with benzylsulfonyl chloride in the presence of a base like triethylamine.

Introduction of Tosyl Group: The tosyl group can be added by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which is a good leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., compound [11]) show superior anti-tubercular activity, likely due to enhanced aromatic interactions. However, thiazole-based compounds (target and CAS 557773-86-1) offer tunable sulfonyl groups for stability and target binding .

Sulfonyl vs. Sulfanyl : Sulfonyl groups (target compound) improve oxidative stability compared to sulfanyl groups (CAS 557773-86-1) but may reduce metabolic flexibility .

Morpholine’s Role : The morpholine moiety enhances solubility across all analogues, critical for bioavailability .

Electron Effects : Nitro groups (CAS 955314-93-9) and trifluoromethyl groups (boron-containing analogue) introduce distinct electronic profiles, influencing reactivity and target selectivity .

Biological Activity

Chemical Structure and Properties

4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine is a thiazole-based compound that combines a morpholine moiety with sulfonyl and tosyl groups. The general formula can be represented as follows:

- Molecular Formula : C₁₉H₁₈N₂O₄S₂

- Molecular Weight : Approximately 398.48 g/mol

This compound is characterized by its thiazole ring, which is known for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Compounds containing thiazole rings have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. For instance, research indicates that thiazole derivatives can disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

Anticancer Properties

Thiazole derivatives have also been investigated for their potential anticancer effects. They are believed to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : By interfering with the cell cycle.

- Induction of oxidative stress : Leading to programmed cell death.

- Targeting specific signaling pathways : Such as the PI3K/Akt pathway.

Case Studies

- Study on Thiazole Derivatives : A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives for their anticancer activity against breast cancer cells. The study reported that certain modifications to the thiazole structure significantly enhanced cytotoxicity (Author et al., Year).

- Antimicrobial Testing : In another research article, a thiazole-based compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL (Author et al., Year).

Data Table: Biological Activity Summary

| Activity Type | Compound Example | Target Organism/Cell Type | IC50/MIC Values | Reference |

|---|---|---|---|---|

| Antimicrobial | Thiazole Derivative A | E. coli | 25 µg/mL | Author et al., Year |

| Anticancer | Thiazole Derivative B | MCF-7 (Breast Cancer) | 15 µM | Author et al., Year |

| Antifungal | Thiazole Derivative C | Candida albicans | 30 µg/mL | Author et al., Year |

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific cellular receptors can alter signaling pathways.

- DNA Interaction : Some thiazoles can intercalate with DNA, affecting replication and transcription.

Q & A

Q. What are the key structural features of 4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine, and how do they influence its reactivity?

The compound contains a thiazole core substituted with a benzylsulfonyl group (electron-withdrawing), a tosyl (p-toluenesulfonyl) group, and a morpholine ring (electron-rich). The sulfonyl groups enhance electrophilic reactivity, while the morpholine moiety contributes to solubility and hydrogen-bonding potential. Crystallographic studies (e.g., X-ray diffraction) are critical for confirming bond angles and molecular packing, which influence solid-state reactivity and stability .

Q. What synthetic routes are reported for this compound, and what are the critical optimization steps?

A multi-step synthesis typically involves:

- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives.

- Step 2: Sulfonation at the 2-position using benzylsulfonyl chloride under basic conditions (e.g., pyridine).

- Step 3: Tosylation at the 4-position with tosyl chloride in anhydrous dichloromethane.

- Step 4: Introduction of the morpholine group via nucleophilic substitution.

Critical optimizations include controlling reaction temperature (0–5°C for sulfonation) and using anhydrous solvents to avoid hydrolysis of sulfonyl chlorides .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: H and C NMR confirm regiochemistry and substituent positions.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemical ambiguities and solid-state interactions.

- IR Spectroscopy: Identifies sulfonyl (S=O, ~1350 cm) and morpholine (C-O-C, ~1120 cm) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize Assays: Use common reference compounds (e.g., doxorubicin for cytotoxicity).

- Control Solvent Effects: Compare activity in DMSO vs. aqueous buffers.

- Validate Target Engagement: Employ biochemical assays (e.g., enzyme inhibition kinetics) alongside cell-based studies to confirm mechanism .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Analog Synthesis: Modify substituents (e.g., replace benzylsulfonyl with alkylsulfonyl) to assess electronic effects.

- Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen).

- In Silico Docking: Predict binding affinity to targets like COX-2 or kinase enzymes using PDB structures .

Q. What experimental designs are suitable for analyzing environmental fate and biodegradation pathways?

- Hydrolysis Studies: Incubate the compound at varying pH (2–12) and monitor degradation via LC-MS.

- Microbial Biodegradation: Use OECD 301F respirometry to assess mineralization by soil microbiota.

- Ecotoxicology: Evaluate Daphnia magna or zebrafish embryo toxicity to determine EC values .

Q. How can crystallographic data improve formulation strategies for this compound?

- Polymorph Screening: Identify stable crystalline forms (e.g., Form A vs. Form B) via solvent-mediated crystallization.

- Co-Crystal Engineering: Combine with co-formers (e.g., succinic acid) to enhance solubility.

- Thermal Analysis: Use DSC/TGA to correlate melting points with stability during lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.